molecular formula C13H15ClF2N2O B5694481 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine

Katalognummer B5694481
Molekulargewicht: 288.72 g/mol
InChI-Schlüssel: PEVLOKQSPPPFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine, also known as CDP-323, is a small molecule inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4). This molecule has gained attention in scientific research due to its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases.

Wirkmechanismus

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine acts by inhibiting the activity of IRAK4, a protein kinase that is involved in the signaling pathway of the Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By blocking the activity of IRAK4, 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine has been shown to have a potent anti-inflammatory effect in various preclinical models of inflammatory and autoimmune diseases. It has been demonstrated to reduce the severity of disease symptoms, such as joint inflammation and tissue damage, in animal models of rheumatoid arthritis and lupus. Furthermore, 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine is its specificity for IRAK4, which makes it a promising candidate for the development of targeted therapies for inflammatory and autoimmune diseases. However, one limitation of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine is its relatively low potency, which may limit its efficacy in clinical settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine, as well as its potential interactions with other drugs.

Zukünftige Richtungen

There are several potential future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine. One area of interest is the development of more potent and selective IRAK4 inhibitors, which may have greater therapeutic potential. Another direction is the investigation of the role of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine in other inflammatory and autoimmune diseases, such as psoriasis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term safety and efficacy of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine in clinical settings.

Synthesemethoden

The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine involves a multi-step process, starting with the reaction of 2-chloro-4,5-difluorobenzoic acid with ethyl piperazine in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound with high purity.

Wissenschaftliche Forschungsanwendungen

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O/c1-2-17-3-5-18(6-4-17)13(19)9-7-11(15)12(16)8-10(9)14/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLOKQSPPPFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4,5-difluorobenzoyl)-4-ethylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.